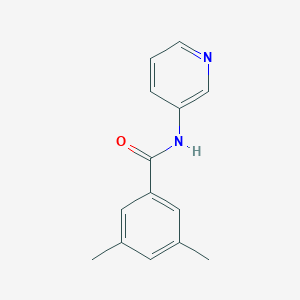

3,5-dimethyl-N-(3-pyridinyl)benzamide

Description

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

3,5-dimethyl-N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C14H14N2O/c1-10-6-11(2)8-12(7-10)14(17)16-13-4-3-5-15-9-13/h3-9H,1-2H3,(H,16,17) |

InChI Key |

VVRRCIVKIJIALN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C |

solubility |

33.9 [ug/mL] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The acid chloride method involves two stages: (1) converting 3,5-dimethylbenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and (2) reacting the chloride with 3-aminopyridine in the presence of a base.

Procedure :

-

Chlorination :

3,5-Dimethylbenzoic acid (1 equiv) is refluxed with SOCl₂ (1.2 equiv) in anhydrous dichloromethane (DCM) at 60°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield 3,5-dimethylbenzoyl chloride as a colorless liquid. -

Amidation :

The acid chloride is dissolved in dry tetrahydrofuran (THF), and 3-aminopyridine (1.1 equiv) is added dropwise with triethylamine (2 equiv) as a base. The mixture is stirred at room temperature for 4 hours, after which the solvent is evaporated. The crude product is recrystallized from ethanol to yield white crystals (85–90% yield).

Critical Parameters :

-

Moisture must be excluded to prevent hydrolysis of the acid chloride.

-

Base selection (e.g., triethylamine vs. pyridine) influences reaction rate and byproduct formation.

Coupling Reagent-Assisted Synthesis

Modern Activation Strategies

Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activate carboxylic acids for amide bond formation without requiring acid chloride intermediates.

Procedure :

-

Activation :

3,5-Dimethylbenzoic acid (1 equiv) is dissolved in DMF, and EDCl (1.2 equiv) with hydroxybenzotriazole (HOBt, 1.2 equiv) is added. The mixture is stirred at 0°C for 30 minutes. -

Amine Addition :

3-Aminopyridine (1.1 equiv) is introduced, and the reaction is stirred at room temperature for 8 hours. The solvent is removed under vacuum, and the residue is partitioned between DCM and water. The organic layer is dried and concentrated, yielding the product after recrystallization (75–88% yield).

Advantages :

-

Avoids corrosive reagents like SOCl₂.

-

Compatible with acid-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions: 3,5-dimethyl-N-(3-pyridinyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the methyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products:

Oxidation: 3,5-Dimethylbenzoic acid derivatives.

Reduction: 3,5-Dimethyl-N-pyridin-3-yl-benzylamine.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: 3,5-dimethyl-N-(3-pyridinyl)benzamide is used as a building block in organic synthesis.

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its derivatives have been evaluated for their activity against various cancer cell lines, demonstrating moderate to good efficacy .

Industry: In the industrial sector, this compound can be used in the synthesis of polymers and nanocomposites. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(3-pyridinyl)benzamide in biological systems involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes or receptors involved in cancer cell proliferation. The pyridine ring can form hydrogen bonds with amino acid residues in the active site of the target protein, leading to inhibition of its activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent variations. Key analogues include:

Key Observations:

- Pyridine Position Matters : Picobenzide (pyridin-4-ylmethyl) shows antipsychotic activity, whereas roflumilast (3,5-dichloropyrid-4-yl) targets PDE3. The position and additional substituents (e.g., chlorine in roflumilast) critically influence target specificity .

- Methyl vs. Methoxy Groups : 3,5-Dimethoxy derivatives (e.g., ) exhibit lower molecular weights and altered solubility compared to dimethyl-substituted analogues, which may affect bioavailability .

- Agricultural vs. Pharmaceutical Applications: Propyzamide’s 3,5-dichloro and propynyl groups confer herbicidal activity, highlighting how non-medicinal substituents redirect applications .

Physicochemical Properties

- Solubility : 3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide has a measured water solubility of 28.5 µg/mL at pH 7.4, whereas methyl-substituted analogues (e.g., 3,5-dimethyl-N-(2-methylpropyl)benzamide) exhibit higher hydrophobicity (predicted logP ~3.5) .

- Thermal Stability : Melting points for dimethylbenzamides range widely (114–118°C for ’s compound vs. 302.7°C predicted boiling point for ’s analogue), influenced by hydrogen-bonding capacity and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.